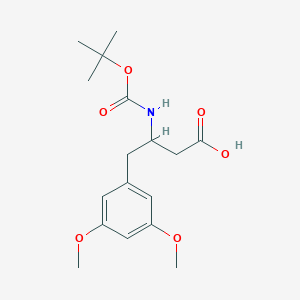

3-(Boc-amino)-4-(3,5-dimethoxyphenyl)butyric Acid

説明

3-(Boc-amino)-4-(3,5-dimethoxyphenyl)butyric Acid is a specialized organic compound featuring a butyric acid backbone substituted with a 3,5-dimethoxyphenyl group and a tert-butoxycarbonyl (Boc)-protected amine at the β-position. The Boc group serves as a protective moiety for the amine, enabling selective deprotection during synthetic workflows . The 3,5-dimethoxyphenyl substituent contributes electron-rich aromatic characteristics, which may enhance interactions in biological systems or facilitate reactivity in chemical synthesis.

特性

分子式 |

C17H25NO6 |

|---|---|

分子量 |

339.4 g/mol |

IUPAC名 |

4-(3,5-dimethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C17H25NO6/c1-17(2,3)24-16(21)18-12(9-15(19)20)6-11-7-13(22-4)10-14(8-11)23-5/h7-8,10,12H,6,9H2,1-5H3,(H,18,21)(H,19,20) |

InChIキー |

JYXGVZIAGHMLKU-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)OC)OC)CC(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Boc-amino)-4-(3,5-dimethoxyphenyl)butyric Acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Formation of the Butyric Acid Backbone: The protected amino group is then coupled with a butyric acid derivative, often using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Introduction of the 3,5-Dimethoxyphenyl Group:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

Types of Reactions: 3-(Boc-amino)-4-(3,5-dimethoxyphenyl)butyric Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the Boc-protected amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like Grignard reagents or organolithium compounds are commonly employed for substitution reactions.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

3-(Boc-amino)-4-(3,5-dimethoxyphenyl)butyric Acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a building block in the development of pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-(Boc-amino)-4-(3,5-dimethoxyphenyl)butyric Acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active amino compound. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the active compound released.

類似化合物との比較

Table 1: Key Attributes of 3-(Boc-amino)-4-(3,5-dimethoxyphenyl)butyric Acid and Analogues

Substituent Effects

- 3,5-Dimethoxy vs. In contrast, halogenated analogues (e.g., 3,5-dichloro or 3-bromo) feature electron-withdrawing groups, which may improve metabolic stability or alter solubility .

- Positional Isomerism: Compared to 4-(2,5-dimethoxyphenyl)butyric acid, the 3,5-dimethoxy substitution pattern creates a para-dihydroxy-like electronic environment, which is advantageous in synthesizing natural products like thunberginol B .

Protective Group Dynamics

- Boc vs. Fmoc : The Boc group (acid-labile) offers compatibility with base-stable intermediates, whereas the Fmoc group (base-labile) is preferred in solid-phase peptide synthesis for sequential deprotection . This distinction dictates their use in divergent synthetic pathways.

生物活性

3-(Boc-amino)-4-(3,5-dimethoxyphenyl)butyric acid is a compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H16N2O4

- Molecular Weight : 240.27 g/mol

- IUPAC Name : 3-(Boc-amino)-4-(3,5-dimethoxyphenyl)butanoic acid

- Canonical SMILES : C(C(=O)O)C(C1=CC(=C(C=C1)OC)OC)N(C(=O)O)C(C(=O)O)

1. Antimicrobial Properties

Research indicates that 3-(Boc-amino)-4-(3,5-dimethoxyphenyl)butyric acid exhibits antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. In vitro studies have demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, particularly in models of chronic inflammation such as arthritis. It has been shown to reduce levels of pro-inflammatory cytokines and modulate inflammatory pathways. The proposed mechanism involves inhibition of key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

The biological effects of 3-(Boc-amino)-4-(3,5-dimethoxyphenyl)butyric acid are thought to be mediated through several mechanisms:

- Enzyme Modulation : Interaction with enzymes that regulate inflammation.

- Receptor Interaction : Binding to cellular receptors that play roles in immune responses.

- Signal Transduction Pathways : Modulation of pathways like ERK and p38 MAPK, which are crucial for cellular stress responses .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

In vivo studies using animal models of arthritis revealed that treatment with 3-(Boc-amino)-4-(3,5-dimethoxyphenyl)butyric acid significantly reduced paw swelling and inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues .

Research Findings Summary

| Study Focus | Key Findings |

|---|---|

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria with MIC values ranging from 32 to 64 µg/mL |

| Anti-inflammatory Effects | Reduced pro-inflammatory cytokines and improved clinical signs in arthritis models |

| Mechanism Exploration | Involvement in enzyme modulation and receptor interaction influencing inflammatory pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。